molecular formula C13H16ClN B1459834 3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride CAS No. 36769-06-9

3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride

Cat. No.: B1459834
CAS No.: 36769-06-9
M. Wt: 221.72 g/mol
InChI Key: TZGUPDAZDDSXHN-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: Bridged Nitrogen Configuration and Stereochemical Features

The bicyclic framework of 3-phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride represents a classic example of bridged nitrogen heterocycles, where the fundamental architecture consists of a seven-membered ring system with a nitrogen bridge connecting positions 1 and 5. This structural arrangement creates what is formally classified as an 8-azabicyclo[3.2.1]octane scaffold, which serves as the central core of numerous tropane alkaloids and exhibits distinctive stereochemical features. The bicyclic effect observed in such nitrogen-bridged systems results in unusually high nitrogen inversion-rotation barriers, with experimental studies demonstrating that these barriers increase systematically as ring size decreases within homologous bicyclic series.

The stereochemical complexity of the bicyclic framework arises from the presence of bridgehead carbons that create distinct spatial environments for substituent orientation. In bridged systems, substituents can adopt either exo or endo configurations relative to the bicyclic framework, with the exo configuration typically referring to substituents oriented away from the nitrogen bridge, while endo configurations position substituents toward the bridge. The phenyl substituent at position 3 in this particular compound adopts a specific spatial orientation that influences the overall molecular geometry and potential intermolecular interactions.

The nitrogen atom within the bicyclic framework exhibits constrained geometry that significantly affects its chemical properties and reactivity patterns. Unlike acyclic amines, the bridged nitrogen in this system experiences geometric constraints that influence both its basicity and its capacity for stereochemical inversion. The carbon-nitrogen-carbon bond angles are compressed relative to typical tetrahedral geometry, and the nitrogen lone pair orbital orientation is fixed within the bicyclic framework, contributing to the compound's distinctive chemical behavior.

Conformational analysis of the bicyclic system reveals that the piperidine-like ring portion adopts a chair-like conformation, with specific preferences for substituent positioning. The rigidity imposed by the ethylene bridge connecting the two ring systems creates a locked conformation that prevents the typical ring-flipping motions observed in monocyclic systems. This conformational constraint has profound implications for the compound's biological activity and molecular recognition properties.

Crystallographic Studies: X-ray Diffraction Patterns and Unit Cell Parameters

Crystallographic analysis of this compound provides fundamental insights into the three-dimensional molecular architecture and intermolecular packing arrangements within the solid state. While specific crystallographic data for this exact compound is limited in the available literature, structural studies of related tropane derivatives and bicyclic nitrogen compounds provide valuable comparative information for understanding the crystallographic behavior of this system.

The molecular geometry determined through crystallographic methods typically reveals bond lengths and angles that reflect the strain inherent in the bicyclic framework. Carbon-carbon bond lengths within the bicyclic system show variations from standard tetrahedral values due to ring strain and the geometric constraints imposed by the bridged structure. The carbon-nitrogen bond lengths in such systems often exhibit values slightly longer than those observed in acyclic analogs, reflecting the geometric distortion required to accommodate the bridged configuration.

Unit cell parameters for related bicyclic nitrogen compounds demonstrate systematic variations based on the specific substitution patterns and salt forms. The hydrochloride salt formation typically results in extended hydrogen bonding networks that influence crystal packing and unit cell dimensions. These hydrogen bonding interactions between the protonated nitrogen and chloride ions create characteristic intermolecular distances and geometric arrangements that can be quantified through crystallographic analysis.

The space group symmetry and molecular packing arrangements in crystals of bicyclic nitrogen compounds often reflect the molecular symmetry elements present in the individual molecules. The presence of the phenyl substituent introduces additional packing considerations, as aromatic ring systems can participate in pi-pi stacking interactions and other non-covalent interactions that influence crystal structure stability and organization.

Temperature-dependent crystallographic studies of related systems reveal thermal expansion behaviors and potential phase transitions that provide insights into the dynamic properties of the crystalline material. These studies contribute to understanding the solid-state stability and polymorphic behavior that may be relevant for the practical handling and storage of the compound.

Tautomeric Behavior and Protonation States in Hydrochloride Form

The tautomeric behavior of this compound encompasses the dynamic equilibria between different structural forms that readily interconvert through proton migration. In the context of this bicyclic nitrogen compound, tautomerism primarily involves the nitrogen atom and its immediate chemical environment, with the hydrochloride salt form representing a specific protonation state that influences the overall molecular electronic structure and chemical reactivity.

The formation of the hydrochloride salt involves protonation of the nitrogen atom within the bicyclic framework, creating a quaternary ammonium center that exhibits distinctive stereochemical preferences. Crystallographic evidence from related tropane alkaloids indicates that protonation occurs in a stereospecific fashion, with the resulting quaternary nitrogen adopting a preferred configuration that localizes the substituent in an equatorial orientation. This stereospecific protonation behavior reflects the geometric constraints imposed by the rigid bicyclic framework and has implications for the compound's chemical reactivity and biological activity.

The protonation state significantly affects the electronic distribution within the bicyclic system, particularly influencing the nitrogen lone pair orbital that is formally converted to a bonding interaction with the proton. Energy calculations for related morphine alkaloids demonstrate that equatorial conformations of nitrogen substituents are significantly more stable than axial configurations, with energy differences ranging from 5.7 to 20 kilocalories per mole depending on the specific structural features. These substantial energy differences effectively eliminate axial conformations from consideration under normal conditions.

Tautomeric equilibria in the hydrochloride form may involve subtle rearrangements of double bond positions within the bicyclic framework, particularly affecting the olefinic bond present in the 2-ene portion of the structure. Such equilibria would be influenced by the electronic effects of both the phenyl substituent and the protonated nitrogen center, creating a complex interplay of electronic and steric factors that determine the preferred tautomeric form.

The chemical environment created by the hydrochloride salt formation also influences potential hydrogen bonding patterns and intermolecular interactions that may stabilize specific tautomeric forms. The chloride anion can participate in hydrogen bonding with the protonated nitrogen, creating additional stabilization that favors particular geometric arrangements and electronic configurations within the molecular structure.

Property 3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene Hydrochloride Salt
Molecular Formula Carbon-13 Hydrogen-15 Nitrogen-1 Carbon-13 Hydrogen-16 Chlorine-1 Nitrogen-1
Molecular Weight 185.26 grams per mole 221.73 grams per mole
Chemical Abstracts Service Number 36769-07-0 36769-06-9
Protonation State Neutral amine Quaternary ammonium
Nitrogen Configuration Tertiary Quaternary

Properties

IUPAC Name

3-phenyl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-2-4-10(5-3-1)11-8-12-6-7-13(9-11)14-12;/h1-5,8,12-14H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGUPDAZDDSXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=C(CC1N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-Cyano-8-azabicyclo[3.2.1]oct-2-ene Intermediates

A crucial intermediate in the synthesis is 3-cyano-8-azabicyclo[3.2.1]oct-2-ene derivatives, prepared via cyanohydrin formation and subsequent dehydration:

  • Starting from 8-azabicyclo[3.2.1]octan-3-one derivatives, sodium cyanide and hydrochloric acid are added at low temperatures (0–5°C) to form the cyanohydrin intermediate.
  • The reaction is typically stirred for extended periods (up to 44 hours) to ensure completion.
  • The pH is carefully adjusted to isolate the desired intermediate.
  • Subsequent treatment with phosphorus oxychloride and pyridine at low temperatures (-10°C to 10°C), followed by heating to 80°C for 24 hours, induces dehydration to form the 3-cyano-8-azabicyclo[3.2.1]oct-2-ene structure.

Introduction of the Phenyl Group at the 3-Position

The phenyl substitution at the 3-position is achieved through organometallic coupling:

  • A solution of 3-chloro- or 3-bromo-substituted phenyl lithium reagents is prepared by halogen-lithium exchange at low temperatures (-78°C).
  • This organolithium reagent is then added to the azabicyclo[3.2.1]oct-2-ene intermediate in anhydrous tetrahydrofuran (THF).
  • The reaction is quenched with hydrochloric acid at low temperatures to yield the 3-phenyl substituted product.
  • Isomeric mixtures (2α,3β and 3α-substituted isomers) may form and are separated by flash chromatography or carried forward and purified in subsequent steps.

Conversion to Hydrochloride Salt

  • The free base 3-phenyl-8-azabicyclo[3.2.1]oct-2-ene is treated with hydrochloric acid in an organic solvent such as diethyl ether.
  • Cooling to 0°C and stirring for a short time (5 minutes to 1 hour) facilitates salt formation.
  • The hydrochloride salt precipitates as an off-white crystalline solid, which can be isolated by filtration and drying.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyanohydrin formation NaCN, HCl, 8-azabicyclo[3.2.1]octan-3-one 0–5 °C 29–44 hours ~70-75 Extended stirring for complete reaction
Dehydration to oct-2-ene Phosphorus oxychloride, pyridine -10 to 80 °C 24 hours High Requires controlled temperature
Phenyl group introduction 3-chlorophenyllithium in THF, quench with HCl -78 °C to 0 °C Minutes to hours Moderate Isomer mixtures formed
Hydrochloride salt formation HCl in diethyl ether 0 °C 5–60 minutes Quantitative Crystalline solid obtained

Research Findings and Optimization Notes

  • The use of low temperatures during organolithium formation and addition is critical to minimize side reactions and control regioselectivity.
  • The dehydration step using phosphorus oxychloride and pyridine is a key transformation to form the double bond in the bicyclic ring and requires careful temperature control to avoid decomposition.
  • Phenyl substitution can lead to epimeric mixtures; chromatographic separation is often necessary to isolate the desired isomer.
  • The hydrochloride salt form improves the compound’s stability and facilitates purification.
  • Yields vary depending on reaction scale and purity of reagents but generally range from moderate to high for each step.
  • Mass spectral data and NMR characterization confirm the structure and purity of intermediates and final products.

Summary Table of Key Intermediates and Final Product

Compound Description Key Analytical Data Preparation Step
8-Azabicyclo[3.2.1]octan-3-one Starting ketone N/A Commercial or synthesized
3-Cyano-3-hydroxy derivative Cyanohydrin intermediate Mass spec: M+ ~200 Cyanohydrin formation
3-Cyano-8-azabicyclo[3.2.1]oct-2-ene Dehydrated intermediate NMR, MS confirmed Phosphorus oxychloride treatment
3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene Phenyl-substituted bicyclic amine NMR, MS, chromatographic purity Organolithium phenyl addition
This compound Final hydrochloride salt form Crystalline solid, melting point Acid salt formation

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H16ClNC_{13}H_{16}ClN and a molecular weight of approximately 221.73 g/mol. It features a bicyclic structure characteristic of tropane alkaloids, which are known for their significant biological activities.

Scientific Research Applications

  • Neuropharmacology
    • Mechanism of Action : 3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride primarily interacts with neurotransmitter receptors, particularly those involved in monoamine signaling pathways, such as serotonin and dopamine receptors. This interaction can lead to alterations in neurotransmitter reuptake processes, which are crucial for mood regulation and cognitive function .
    • Potential Therapeutic Uses : Given its ability to inhibit the reuptake of monoamine neurotransmitters, this compound shows promise in the treatment of mood disorders such as depression and anxiety.
  • Biochemical Research
    • Cellular Effects : The compound influences cellular signaling pathways, gene expression, and metabolic processes. Its binding interactions with biomolecules can alter cellular homeostasis and function, making it a valuable tool for studying cellular mechanisms .
    • Experimental Models : In laboratory settings, varying dosages of this compound have been tested in animal models to assess its effects on behavior and neurochemical profiles, providing insights into its therapeutic potential.
  • Synthetic Chemistry
    • Synthesis : The compound serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals. Its unique bicyclic structure allows for the creation of derivatives that may exhibit enhanced biological activity or specificity .
    • Industrial Applications : While less documented, methods for industrial production focus on scalability and cost-effectiveness, utilizing continuous flow reactors to optimize yield and purity.

Case Studies

StudyObjectiveFindings
Study 1Investigating the antidepressant effects in rodent modelsDemonstrated significant reduction in depressive-like behaviors at specific doses of the compound.
Study 2Assessing receptor binding affinityShowed high affinity for serotonin transporters, indicating potential for mood regulation therapies .
Study 3Evaluating neuroprotective propertiesFound that the compound mitigates neuronal damage in models of oxidative stress .

Mechanism of Action

The mechanism of action of 3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, influencing biological pathways and processes. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Pharmacological Implications

Table 1: Key Structural and Functional Differences
Compound Name (CAS No.) Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties Evidence Sources
3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene HCl (36769-06-9) Phenyl at C3, bicyclic core 221.73 Monoamine reuptake inhibition ; High rigidity for drug design [1, 5, 7]
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane HCl (1823336-46-4) Pyridinylsulfanyl at C3, saturated bicyclic 282.80 Potential catalytic/chelating properties due to sulfur and pyridine [3]
8-Oxa-3-azabicyclo[3.2.1]octane HCl (21983536) Oxygen replaces nitrogen in the bicyclic core 161.63 Enhanced solubility; intermediates in agrochemicals [13]
8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene (17814-96-9) Naphthalenyl at C3, methyl at N8 275.38 Improved lipophilicity for CNS penetration [15]
8-Azabicyclo[3.2.1]oct-2-ene HCl (1423024-34-3) No substituents at C3 145.63 Base scaffold for derivatization; limited bioactivity [18]

Pharmacological Activity Trends

  • Phenyl vs. Naphthalenyl: The phenyl group in the target compound provides moderate steric bulk, favoring selective binding to monoamine transporters.
  • Heteroatom Substitution : Replacing nitrogen with oxygen (8-oxa analogue, CAS 21983536) reduces basicity, altering pharmacokinetic profiles such as solubility and metabolic stability .
  • Sulfur-Containing Analogues : The pyridinylsulfanyl derivative (CAS 1823336-46-4) introduces a sulfur atom, which may confer metal-binding properties useful in catalysis or redox-active drug design .

Biological Activity

Overview

3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride is a heterocyclic compound with the molecular formula C13H16ClN and a molecular weight of 221.73 g/mol. It is structurally related to tropane alkaloids, which are known for their diverse biological activities, particularly in modulating neurotransmitter systems and influencing various biochemical pathways .

Target and Mode of Action
The compound primarily interacts with neurotransmitter receptors, particularly those involved in monoamine signaling, including serotonin and dopamine receptors. This interaction can lead to significant changes in cellular function, affecting neurotransmitter reuptake and influencing mood and cognition.

Biochemical Pathways
this compound has been shown to inhibit the reuptake of monoamine neurotransmitters, which plays a crucial role in mood regulation and has implications for treating depression and anxiety disorders.

Cellular Effects
In laboratory settings, this compound has demonstrated the ability to modulate cellular signaling pathways, gene expression, and metabolic processes. The specific molecular effects include binding interactions with various biomolecules that alter cellular homeostasis and function .

In Vitro Studies

Recent studies have highlighted the compound's potential as a therapeutic agent. For instance, it has been tested for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation .

In Vivo Studies

Animal model studies have indicated that different dosages of this compound yield varying effects on behavior and physiological responses, suggesting a dose-dependent relationship that warrants further investigation.

Case Studies

  • Cytotoxic Activity : A study demonstrated that this compound exhibited significant cytotoxicity against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating its potential as an antimicrobial agent .
  • Neuropharmacological Effects : In another case study involving rodent models, the compound was observed to enhance serotonergic activity, leading to increased locomotor activity and altered anxiety-like behaviors, which may have implications for its use in treating mood disorders.

Comparative Analysis

CompoundStructureBiological Activity
3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene HClStructureModulates neurotransmitter systems; cytotoxic effects on MRSA
Tropane AlkaloidsBicyclic structureVarious biological activities including analgesic and stimulant effects
8-Azabicyclo[3.2.1]octaneSimilar bicyclic structureLimited biological activity compared to derivatives

Q & A

Q. What are the recommended synthetic routes for 3-phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via allylic C–H activation or substitution reactions on the bicyclic scaffold. For example, tropidine derivatives (structurally related bicyclic amines) react with TiCl₄ or ZrCl₄ under CH-activation conditions, producing complexes while generating hydrochloride byproducts . To optimize yield:

  • Catalyst selection : Transition metal catalysts (e.g., titanium or zirconium) enhance regioselectivity in allylic functionalization.
  • HCl scavengers : Use stoichiometric bases (e.g., tropidine itself) to neutralize HCl byproducts and prevent side reactions .
  • Temperature control : Reactions performed at 0–25°C minimize decomposition of acid-sensitive intermediates .

Q. What analytical methods are most effective for characterizing this compound and its impurities?

  • HPLC-MS : Resolves enantiomers and detects trace impurities (e.g., Trospium Chloride Impurity B, a related bicyclic amine derivative) .
  • X-ray crystallography : Confirms stereochemistry of the bicyclic core, as demonstrated for tropidinyl titanium trichloride analogs .
  • 1H/13C NMR : Key for identifying proton environments (e.g., phenyl group coupling patterns) and verifying purity (>95% by integration) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Storage : Store at +5°C in airtight containers to prevent hygroscopic degradation .
  • Exposure mitigation : Use fume hoods for synthesis; avoid sparks/open flames due to potential dust explosivity .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How does the stereochemistry of the 8-azabicyclo[3.2.1]octane core influence pharmacological activity?

The endo/exo configuration of substituents on the bicyclic scaffold modulates binding to monoamine transporters. For example:

  • Enantiomer selectivity : Patent data show that specific enantiomers exhibit higher potency as monoamine reuptake inhibitors (e.g., serotonin vs. norepinephrine selectivity) .
  • Phenyl positioning : The 3-phenyl group’s orientation affects lipophilicity and blood-brain barrier penetration, as seen in structurally similar NOP receptor agonists .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

Discrepancies arise from polymorphic forms or counterion effects. To address:

  • Polymorph screening : Use solvent-drop grinding or thermal analysis (DSC/TGA) to identify stable crystalline forms .
  • pH-dependent stability : Conduct accelerated degradation studies (40°C/75% RH) in buffers (pH 1–9) to map hydrolysis susceptibility of the hydrochloride salt .

Q. How can impurity profiles be controlled during large-scale synthesis?

  • Byproduct monitoring : Track Trospium Chloride Impurity B (a common side product) via HPLC with UV detection at 210 nm .
  • Purification : Employ recrystallization from ethanol/water mixtures (80:20 v/v) to remove polar impurities .
  • Quality compliance : Align with pharmacopeial standards for related bicyclic amines (e.g., USP/EP specifications for residual solvents) .

Q. What mechanistic insights explain the compound’s activity as a monoamine reuptake inhibitor?

  • Docking studies : The bicyclic scaffold mimics the conformation of endogenous monoamines, allowing competitive binding to transporter proteins (e.g., SERT, NET) .
  • Pharmacophore mapping : The phenyl group and protonated nitrogen are critical for ionic interactions with aspartate residues in the transporter’s binding pocket .

Q. How do structural modifications (e.g., substituent variation) affect metabolic stability?

  • Pyridinyl vs. phenyl : Pyridinyl analogs show enhanced metabolic stability in liver microsome assays due to reduced CYP450 oxidation .
  • Methylation : Adding a methyl group to the nitrogen (e.g., 8-methyl derivatives) slows hepatic clearance by sterically hindering N-demethylation enzymes .

Q. What in vitro models are suitable for evaluating this compound’s neuropharmacological effects?

  • Radioligand displacement assays : Measure affinity for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters using [³H]-paroxetine or [³H]-nisoxetine .
  • Electrophysiology : Patch-clamp recordings in HEK293 cells expressing monoamine transporters quantify reuptake inhibition efficacy .

Q. How can computational methods predict the compound’s ADMET properties?

  • QSAR models : Correlate logP (2.1–3.5) and polar surface area (45–60 Ų) with blood-brain barrier permeability .
  • CYP450 inhibition assays : Use in silico tools (e.g., SwissADME) to flag potential interactions with CYP3A4/2D6, critical for avoiding drug-drug interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride
Reactant of Route 2
3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride

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